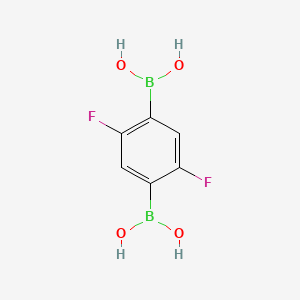
(2,5-Difluoro-1,4-phenylene)diboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,5-Difluoro-1,4-phenylene)diboronic acid” is a stabilized form of the compound 2,5-difluoro-1,4-phenylene diboronic acid . It is an anhydrous crystalline material that can be obtained as a hydrochloride salt or as anhydrous crystals . It is a white to light yellow solid, soluble in organic solvents such as dimethyl sulfoxide and ammonia water .
Molecular Structure Analysis
The molecular structure of “(2,5-Difluoro-1,4-phenylene)diboronic acid” is represented by the linear formula C6H6B2F2O4 . The compound is an anhydrous crystalline material .Physical And Chemical Properties Analysis
“(2,5-Difluoro-1,4-phenylene)diboronic acid” is a white to light yellow solid . It is soluble in organic solvents such as dimethyl sulfoxide and ammonia water . It has good stability and is not easily oxidized by air .科学的研究の応用
Drug Design and Delivery
- Application : Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
- Results : The rate of the reaction is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Material Science
- Application : Boronic acids and their esters are used in the synthesis of various materials .
- Methods : These compounds are used in the synthesis of polymers, ceramics, and other materials . The specific methods of application or experimental procedures would depend on the type of material being synthesized .
- Results : The results or outcomes obtained would also depend on the specific material being synthesized .
Sensing Applications
- Application : Boronic acids are increasingly utilized in diverse areas of research, including their utility in various sensing applications .
- Methods : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation and the development of therapeutics .
Synthetic Receptors for Low Molecular Compounds
- Application : Boronic acids are used as synthetic receptors for low molecular compounds .
- Methods : The specific methods of application or experimental procedures would depend on the type of low molecular compound being synthesized .
- Results : The results or outcomes obtained would also depend on the specific low molecular compound being synthesized .
Building Materials for Microparticles
- Application : Boronic acids are used as building materials for microparticles for analytical methods .
- Methods : The specific methods of application or experimental procedures would depend on the type of microparticle being synthesized .
- Results : The results or outcomes obtained would also depend on the specific microparticle being synthesized .
Controlled Release of Insulin
- Application : Boronic acids are used in polymers for the controlled release of insulin .
- Methods : The specific methods of application or experimental procedures would depend on the type of polymer being synthesized .
- Results : The results or outcomes obtained would also depend on the specific polymer being synthesized .
Safety And Hazards
特性
IUPAC Name |
(4-borono-2,5-difluorophenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6B2F2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2,11-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOLBHLZNAGMMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)B(O)O)F)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6B2F2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681910 |
Source


|
| Record name | (2,5-Difluoro-1,4-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Difluoro-1,4-phenylene)diboronic acid | |
CAS RN |
1256358-83-4 |
Source


|
| Record name | B,B′-(2,5-Difluoro-1,4-phenylene)bis[boronic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,5-Difluoro-1,4-phenylene)diboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


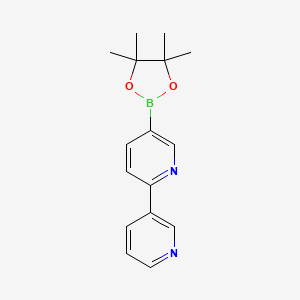
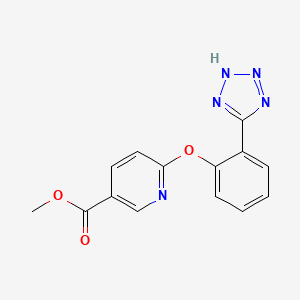
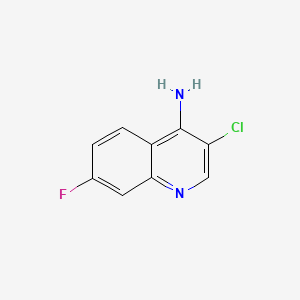

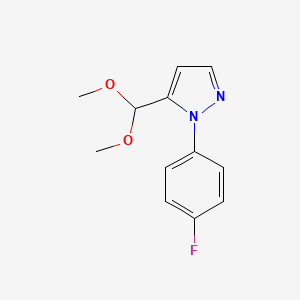

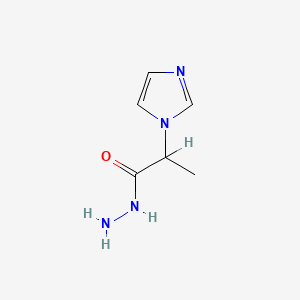
![2-Bromo-4H-pyrrolo[3,4-d]thiazol-6(5H)-one](/img/structure/B596121.png)
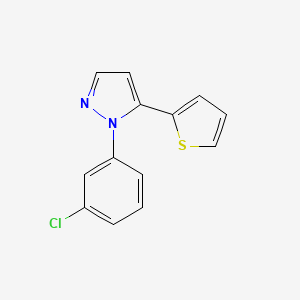
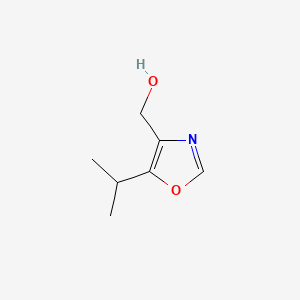

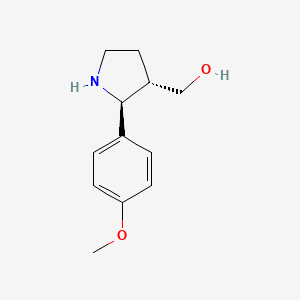
![6-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)-4-bromoisoindolin-1-one](/img/structure/B596131.png)